2-(4-(Allyloxy)-3-methoxybenzylidene)(1,3)thiazolo(3,2-A)benzimidazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(Allyloxy)-3-methoxybenzylidene)(1,3)thiazolo(3,2-A)benzimidazol-3(2H)-one is a complex organic compound that belongs to the class of thiazolo[3,2-a]benzimidazole derivatives. These compounds are known for their diverse pharmacological activities, including anti-inflammatory, anticancer, and immunomodulatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Allyloxy)-3-methoxybenzylidene)(1,3)thiazolo(3,2-A)benzimidazol-3(2H)-one typically involves the condensation of 4-(allyloxy)-3-methoxybenzaldehyde with 2-aminothiazole derivatives under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Allyloxy)-3-methoxybenzylidene)(1,3)thiazolo(3,2-A)benzimidazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the allyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazolo[3,2-a]benzimidazole derivatives.
Scientific Research Applications
2-(4-(Allyloxy)-3-methoxybenzylidene)(1,3)thiazolo(3,2-A)benzimidazol-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an anti-inflammatory and anticancer agent.
Medicine: Investigated for its immunomodulatory properties and potential therapeutic applications.
Industry: Used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-(Allyloxy)-3-methoxybenzylidene)(1,3)thiazolo(3,2-A)benzimidazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and signaling pathways involved in inflammation and cancer progression. It may also modulate the immune response by affecting the production of cytokines and other immune mediators.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)thiazolo[3,2-a]benzimidazole-2-acetic acid: Known for its anti-inflammatory and anticancer properties.
6-Bromo-3-methylthiazolo[3,2-a]benzimidazole: Studied for its immunomodulatory and anticancer activities.
Uniqueness
2-(4-(Allyloxy)-3-methoxybenzylidene)(1,3)thiazolo(3,2-A)benzimidazol-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the allyloxy and methoxy groups enhances its biological activity and makes it a valuable compound for further research and development.
Properties
CAS No. |
470712-76-6 |
---|---|
Molecular Formula |
C20H16N2O3S |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
(2Z)-2-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C20H16N2O3S/c1-3-10-25-16-9-8-13(11-17(16)24-2)12-18-19(23)22-15-7-5-4-6-14(15)21-20(22)26-18/h3-9,11-12H,1,10H2,2H3/b18-12- |
InChI Key |
VNDTVULQITUODT-PDGQHHTCSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2)OCC=C |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.